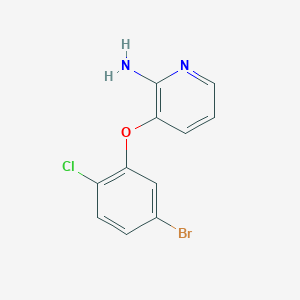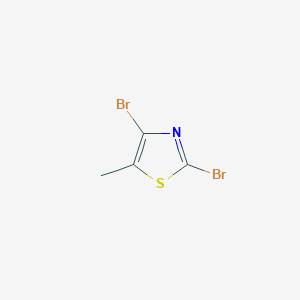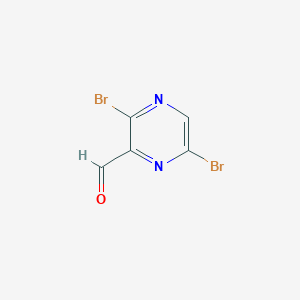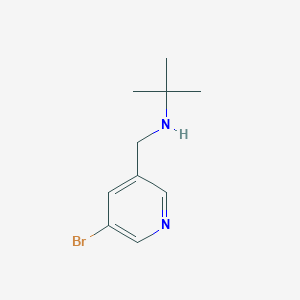
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine
Übersicht
Beschreibung
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine is a chemical compound with the following properties:
- Empirical Formula : C~6~H~4~BrClF~3~N~2~
- Molecular Weight : 241.01 g/mol
- MDL Number : MFCD10758088
Synthesis Analysis
The synthesis of this compound involves the reaction of a 2-aminopyridine derivative with a 5-bromo-2-chlorophenol. The specific synthetic route and conditions may vary depending on the research paper or method employed.
Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine consists of a pyridine ring fused with a phenyl ring. The bromine and chlorine atoms are attached to the phenyl ring, while the amino group is positioned on the pyridine ring. The trifluoromethyl group adds further complexity to the structure.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, coupling, and functional group transformations. Researchers have explored its reactivity in different contexts, such as Suzuki-Miyaura cross-coupling reactions or Buchwald-Hartwig amination.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)
- Melting Point : Varies based on crystalline form
- Boiling Point : Not well-documented
- Stability : Store in a cool, dry place away from light and moisture
Wissenschaftliche Forschungsanwendungen
Catalytic Amination : Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, to produce 5-amino-2-chloropyridine with high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Novel Derivatives : Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine, which shares a structural similarity with 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine. These derivatives showed potential as chiral dopants for liquid crystals and exhibited various biological activities (Gulraiz Ahmad et al., 2017).
Study of Complexes with Halogen-substituted Pyridines : Khamar, Larkworthy, and Phillips (1979) investigated chromium(II) complexes with various halogen-substituted pyridines, including 3-bromo and 3,5-dichloro-pyridine, which could be relevant to the study of complexes involving 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine (M. M. Khamar, L. F. Larkworthy, & D. J. Phillips, 1979).
Ligand Exchange Studies : Nakamura, Maruya, and Mizoroki (1980) conducted studies on the ligand exchange of bromo(o-tolyl)bis(triphenylphosphine)nickel(II) with amine, using compounds like pyridine. Their findings provide insights into the reactivity of similar compounds, such as 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine, in ligand exchange reactions (Yoshiyuki Nakamura, K. Maruya, & T. Mizoroki, 1980).
Microwave-assisted Amination : Kim et al. (2010) described a microwave-assisted amination method for 3-bromo-2-chloropyridine, which is structurally related to the compound . This method offers an efficient alternative for aminating halopyridines (Jeong Guen Kim et al., 2010).
Fluorescence Studies : Chavan et al. (2013) synthesized and studied the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, including compounds similar to 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine. They found that substituents significantly influenced the absorption and emission properties of these compounds (R. Toche & S. Chavan, 2013).
Safety And Hazards
- Hazard Class : Acute Toxicity (Oral)
- Signal Word : Danger
- Hazard Statement : H301 (Toxic if swallowed)
- Storage Class Code : 6.1C (Combustible, acute toxic Cat.3 / toxic compounds or compounds causing chronic effects)
- WGK : WGK 3 (Water hazard classification)
Please note that safety precautions should be followed when handling this compound, and proper protective equipment is essential.
Zukünftige Richtungen
Future research could focus on:
- Investigating its biological activity and potential applications (e.g., as a drug candidate).
- Developing more efficient synthetic routes.
- Studying its interactions with specific targets.
Remember that this analysis is based on available information, and further exploration through scientific literature is recommended for a deeper understanding. 🌟
Eigenschaften
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-3-4-8(13)10(6-7)16-9-2-1-5-15-11(9)14/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJBCOEDLTLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1400666.png)



![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)


![4-[4-(N-(3-chloro-(2R)-2-hydroxy-1-propyl)amino)phenyl]morpholin-3-one](/img/structure/B1400682.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B1400684.png)

![Butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1400686.png)